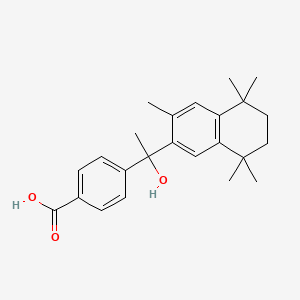
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Vue d'ensemble
Description
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid is a useful research compound. Its molecular formula is C24H30O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid (CAS Number: 852524-20-0) is a synthetic compound with potential biological activities. Its structure features a complex naphthalene derivative that may influence various biological pathways. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C24H30O3
- Molecular Weight : 366.49 g/mol
- IUPAC Name : 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its potential as a therapeutic agent.
2. Retinoid X Receptor (RXR) Modulation
This compound may act as a selective agonist for RXR. RXR plays a crucial role in regulating gene expression related to metabolism and cell differentiation:
- Mechanism of Action : The compound binds to RXR and modulates its activity, potentially influencing pathways involved in cancer and metabolic disorders.
- Case Study : A study exploring RXR agonists found that modifications to the structure of related compounds could enhance their binding affinity and biological activity .
3. Potential Anti-Cancer Properties
Research has suggested that compounds similar to this compound could exhibit anti-cancer properties:
- In Vitro Studies : Some analogues have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.
| Study | Findings | Reference |
|---|---|---|
| RXR Agonist Study | Induced apoptosis in cancer cells | |
| Structure Activity Relationship (SAR) Analysis | Enhanced potency observed with certain modifications |
Case Studies
A notable case study involved the optimization of RXR agonists where structural modifications were made to improve efficacy and reduce off-target effects. The study highlighted how specific changes in the chemical structure could significantly enhance the biological activity of related compounds.
Propriétés
IUPAC Name |
4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJOZWPYZHBYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676778 | |
| Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852524-20-0 | |
| Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















